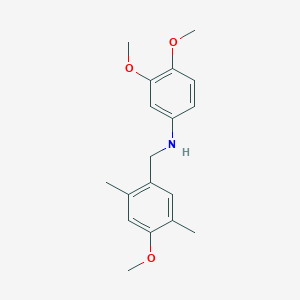![molecular formula C15H20ClN3O2 B5855017 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide, also known as CP-122,721, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective antagonist of the neuropeptide Y2 receptor, which is involved in various physiological processes such as appetite regulation, circadian rhythm, and stress response. CP-122,721 has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of obesity, anxiety, and depression.
Mecanismo De Acción
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide acts as a competitive antagonist of the neuropeptide Y2 receptor, which is primarily expressed in the central nervous system. Neuropeptide Y is a neurotransmitter that is involved in various physiological processes such as appetite regulation, stress response, and circadian rhythm. By blocking the neuropeptide Y2 receptor, 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide reduces the activity of the neuropeptide Y system, leading to decreased food intake, body weight, and fat mass. It may also modulate other neurotransmitter systems such as the serotonin and dopamine systems, contributing to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its effects on food intake and body weight, it has been found to improve glucose metabolism and insulin sensitivity, suggesting its potential as an anti-diabetic agent. It may also have neuroprotective effects, possibly through its modulation of the neuropeptide Y system. However, further studies are needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has several advantages for scientific research. It is a highly selective and potent antagonist of the neuropeptide Y2 receptor, allowing for specific modulation of this system. It is also relatively stable and easy to synthesize, making it a convenient tool for studying the neuropeptide Y system. However, 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has some limitations as well. It has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, its effects may be influenced by various factors such as the dose, route of administration, and experimental conditions, requiring careful consideration in experimental design.
Direcciones Futuras
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has several potential future directions for scientific research. One direction is to further investigate its therapeutic potential in the treatment of obesity, anxiety, and depression. Clinical trials are needed to evaluate its safety and efficacy in humans. Another direction is to explore its mechanism of action in more detail, including its interactions with other neurotransmitter systems and downstream signaling pathways. In addition, 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide may have potential applications in other areas such as neurodegenerative diseases and cancer, warranting further investigation.
Métodos De Síntesis
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methylbenzylamine with 2-oxoethylpiperidine-4-carboxylic acid. The intermediate product is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product. The purity and yield of 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. In animal models, 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to reduce food intake, body weight, and fat mass, suggesting its potential as an anti-obesity agent. It has also been found to have anxiolytic and antidepressant effects, possibly through its modulation of the neuropeptide Y system. In addition, 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been investigated for its potential in the treatment of alcohol addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-10-2-3-12(8-13(10)16)18-14(20)9-19-6-4-11(5-7-19)15(17)21/h2-3,8,11H,4-7,9H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJMRHFYKHMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)




![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)